molecular formula C10H13N3O B12818663 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine

Cat. No.: B12818663
M. Wt: 191.23 g/mol
InChI Key: UPDTXDCNKIGJII-UHFFFAOYSA-N
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Description

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are often used as core structures in pharmaceuticals. This particular compound features an ethyl group at the first position, a methoxy group at the fifth position, and an amine group at the second position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with ethyl formate under acidic conditions can yield the benzimidazole core.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation. This can be achieved by reacting the benzimidazole core with methyl iodide in the presence of a base like potassium carbonate.

  • Ethylation: : The ethyl group can be introduced by reacting the intermediate with ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which can reduce the imine group to an amine.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-methoxy-1H-benzo[d]imidazol-2-amine: Lacks the ethyl group, which may influence its solubility and interaction with molecular targets.

    1-ethyl-5-methoxy-1H-benzo[d]imidazole:

Uniqueness

1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the ethyl and methoxy groups, which can enhance its solubility, stability, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as ethyl formate under acidic conditions.
  • Introduction of the Methoxy Group : Methylation of the benzimidazole core is performed using methyl iodide in the presence of a base like potassium carbonate.
  • Ethylation : The ethyl group is introduced by reacting the intermediate with ethyl bromide under basic conditions.

These modifications enhance the compound's solubility and stability, making it suitable for biological applications .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, which leads to changes in cellular processes .

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain benzimidazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 25 to 62.5 µg/mL against various pathogens .

CompoundMIC (µg/mL)Target Organisms
1-Ethyl-5-methoxy-benzimidazole25–62.5Staphylococcus aureus, Escherichia coli
Benzimidazole Derivative X50Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have indicated that benzimidazole derivatives may possess anticancer properties. For example, some compounds have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting specific kinases and sodium channels, which are critical in various disease pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another investigation, the effects of this compound on human cancer cell lines were evaluated. The compound was found to significantly reduce cell viability at concentrations above 10 µM, indicating its potential as an anticancer drug candidate.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-5-methoxybenzimidazol-2-amine

InChI

InChI=1S/C10H13N3O/c1-3-13-9-5-4-7(14-2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

UPDTXDCNKIGJII-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)N=C1N

Origin of Product

United States

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